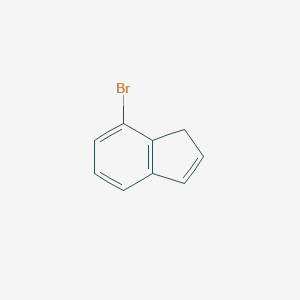

7-Bromo-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRQKQGKIYROIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537049 | |

| Record name | 7-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16657-07-1 | |

| Record name | 7-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-BROMO-1H-INDENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Bromo-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 7-bromo-1H-indene, a valuable building block in organic synthesis and medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound is a halogenated derivative of indene. At room temperature, it exists as a colorless to light yellow liquid.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇Br | [2][3] |

| Molecular Weight | 195.06 g/mol | [2][3] |

| CAS Number | 16657-07-1 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 257.0 ± 29.0 °C (Predicted) | [2][4] |

| Density | 1.453 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.610 | |

| Solubility | Insoluble in water (0.014 g/L at 25 °C, predicted) | [5] |

| Storage Temperature | 2-8°C | [2][4] |

| Flash Point | >110 °C | [2][4] |

Spectroscopic Data

While experimental spectra for this compound are not widely published, data for closely related structures such as other bromo-indene derivatives and the parent indene molecule can be used for estimation and interpretation of analytical data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic and cyclopentadiene ring protons. The protons on the five-membered ring (at positions 1, 2, and 3) will likely appear in the olefinic and allylic regions. The aromatic protons will be influenced by the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the indene core. The carbon atom attached to the bromine (C7) will show a characteristic shift, and the other aromatic and vinylic carbons will appear in their respective typical ranges.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit absorption bands characteristic of its functional groups. Key expected absorptions include:

-

C-H stretching of the aromatic and vinylic protons.

-

C=C stretching of the aromatic and cyclopentadiene rings.

-

C-Br stretching, typically found in the fingerprint region.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

A common synthetic route to this compound involves a two-step process starting from 7-bromo-1-indanone.[6][7] This involves the reduction of the ketone to an alcohol, followed by dehydration to form the alkene.

3.1. Experimental Protocol: Synthesis of this compound from 7-Bromo-1-indanone

Step 1: Reduction of 7-Bromo-1-indanone to 7-Bromo-1-indanol [6]

-

Materials: 7-bromo-1-indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 7-bromo-1-indanone in a mixture of methanol and dichloromethane at 0 °C.

-

Slowly add sodium borohydride in portions to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1-indanol.

-

Step 2: Dehydration of 7-Bromo-1-indanol to this compound [8]

-

Materials: 7-bromo-1-indanol, Acid catalyst (e.g., p-toluenesulfonic acid or a zeolite like HZSM-5), Toluene, Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the crude 7-bromo-1-indanol in toluene.

-

Add a catalytic amount of an acid catalyst.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude this compound.

-

3.2. Purification

The crude this compound can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.[1]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the bromine substituent on the aromatic ring and the double bond in the five-membered ring. The bromine atom makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: this compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl groups at the 7-position. This reaction is widely used to build molecular complexity in the synthesis of potential drug candidates.[9][10]

-

Heck Reaction: The bromine atom can also participate in Heck reactions, coupling with alkenes to form more complex unsaturated systems.[11][12]

These cross-coupling reactions allow for the diversification of the indene scaffold, which is a known "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[]

4.2. Applications in Medicinal Chemistry

While specific drugs derived directly from this compound are not prominently documented, the indanone and indene cores are present in numerous pharmacologically active molecules.[7] For instance, indanone derivatives are intermediates in the synthesis of drugs for conditions like Parkinson's disease and depression.[7] The ability to functionalize the 7-position of the indene ring system via the bromo substituent makes this compound a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

-

Hazard Statements: May be harmful if swallowed.

-

Precautionary Statements: Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[11] Use only non-sparking tools and take precautionary measures against static discharges.[11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[11] Recommended storage is at 2-8°C.[2][4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[14]

In case of fire, use carbon dioxide, dry chemical powder, or foam.[11] For spills, absorb with an inert material and dispose of in a suitable, closed container.[1]

References

- 1. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 16657-07-1 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

Navigating the Biological Landscape of Indene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in medicinal chemistry. Its rigid framework and amenability to chemical modification have made it an attractive starting point for the design and synthesis of novel therapeutic agents. While the specific biological activities of 7-bromo-1H-indene derivatives are not extensively documented in publicly available literature, the broader class of indene derivatives has demonstrated a wide range of pharmacological effects, with a significant focus on anticancer and anti-inflammatory applications. This technical guide provides an in-depth overview of the biological activities of various indene derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity of Indene Derivatives

A significant body of research has focused on the development of indene derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Tubulin Polymerization Inhibition

One of the most promising anticancer mechanisms of action for indene derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. Certain dihydro-1H-indene derivatives have been designed as colchicine binding site inhibitors, preventing the polymerization of tubulin and leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data: Antiproliferative Activity of Dihydro-1H-indene Derivatives [2]

| Compound ID | Modification | Cell Line | IC50 (µM) |

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 3,4,5-trimethoxyphenyl group | K562 | 0.028 |

| A549 | 0.035 | ||

| HCT116 | 0.041 | ||

| MCF-7 | 0.087 | ||

| 15a | 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 3,4-dimethoxyphenyl group | K562 | ~0.2 |

| 15b | 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 4-hydroxy-3-methoxyphenyl group | K562 | ~0.4 |

Experimental Protocol: Cell Viability Assay (MTT Assay) [3]

-

Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.625 to 10 µM) and a positive control (e.g., 5-fluorouracil) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by indene derivatives leads to M phase arrest.

Other Biological Activities of Indene Derivatives

While anticancer activity is a major focus, indene derivatives have been investigated for a range of other therapeutic applications.

Anti-inflammatory Activity

Certain indene derivatives have shown potential as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators.

Kinase Inhibition

The indene scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, derivatives of (7-Bromo-1H-indol-2-yl)boronic acid, a related indole structure, have been used to synthesize potent dual inhibitors of RET and TRKA kinases, which are implicated in various cancers.[4]

Experimental Workflow: Kinase Inhibitor Discovery

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

The indene scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. While specific data on this compound derivatives remains scarce, the broader class of indene derivatives has demonstrated significant potential, particularly in the realm of anticancer therapy through mechanisms such as tubulin polymerization inhibition. Further exploration and functionalization of the indene core, including the systematic investigation of halogen substitutions like the 7-bromo position, could lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles. The detailed experimental protocols and visualized pathways provided in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic applications of this important chemical class.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Spectroscopic Data Interpretation for 7-Bromo-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 7-bromo-1H-indene. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 3H | Aromatic CH (H4, H5, H6) |

| ~7.1 | d | 1H | Aromatic CH (H2) |

| ~6.8 | dt | 1H | Olefinic CH (H3) |

| ~3.4 | t | 2H | Aliphatic CH₂ (H1) |

Note on ¹H NMR Prediction: The aromatic protons (H4, H5, H6) are expected to appear as a complex multiplet due to spin-spin coupling. The bromine atom at position 7 will deshield the adjacent aromatic protons. The olefinic protons (H2 and H3) will show characteristic coupling. The aliphatic protons at the H1 position are expected to be a triplet due to coupling with the H2 proton.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Proton Decoupled

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C7a |

| ~143 | C3a |

| ~135 | C6 |

| ~130 | C4 |

| ~128 | C5 |

| ~125 | C2 |

| ~120 | C3 |

| ~118 | C7 |

| ~35 | C1 |

Note on ¹³C NMR Prediction: The carbon atom bearing the bromine (C7) is expected to have a chemical shift in the range of 110-120 ppm. The quaternary carbons (C3a and C7a) will be downfield. The other aromatic and olefinic carbons will appear in the typical region of 120-140 ppm, and the aliphatic carbon (C1) will be significantly upfield.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic/Olefinic |

| ~2950-2850 | Medium | C-H stretch | Aliphatic |

| ~1600-1450 | Medium-Strong | C=C stretch | Aromatic/Olefinic |

| ~1100-1000 | Strong | C-Br stretch | Aryl bromide |

| ~800-700 | Strong | C-H bend | Out-of-plane aromatic |

Note on IR Prediction: The spectrum will be characterized by aromatic and aliphatic C-H stretching vibrations, C=C stretching from the aromatic and five-membered rings, and a strong absorption corresponding to the C-Br bond.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194/196 | ~50 / ~50 | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 115 | 100 | [M - Br]⁺ (Base peak) |

| 89 | Moderate | [C₇H₅]⁺ |

Note on MS Prediction: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. The base peak is expected to be the fragment resulting from the loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat compound can be analyzed. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the sample-loaded salt plates in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for separation and purification, or by direct infusion.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the combined spectroscopic data to elucidate the structure of this compound.

Caption: Logical workflow for spectroscopic data interpretation.

This comprehensive guide provides the foundational spectroscopic information and methodologies essential for the characterization of this compound. The presented data, although predicted, serves as a robust reference for researchers in their analytical endeavors.

The 7-Bromo-1H-Indene Scaffold: A Technical Guide to its Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-1H-indene core is a valuable scaffold in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its strategic bromine substitution on the aromatic ring allows for a wide range of functionalization reactions, making it a key building block in the development of novel compounds for medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the reactivity of the this compound scaffold, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its application in research and development.

Synthesis of the this compound Scaffold

The primary synthetic route to this compound often starts from the corresponding indanone. A common method involves the bromination of 1-indanone, followed by subsequent reduction and dehydration steps to yield the desired this compound.

Illustrative Synthetic Pathway

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of 7-Bromo-1-indanone from 7-bromoindan-1-ol

A solution of 7-bromoindan-1-ol (37.9 g, 177 mmol) in dichloromethane (3500 ml) is treated with pyridinium chlorochromate (194 g, 900 mmol). The resulting mixture is stirred at room temperature for 5 hours. Following the reaction, the mixture is passed through a silica gel pad (500 ml), and the eluent is evaporated to dryness to yield 7-bromo-1-indanone as a white crystalline solid (27.6 g, 74% yield)[1].

Reactivity at the C7-Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the 1H-indene scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. These reactions are fundamental for creating libraries of novel indene derivatives for screening and lead optimization in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C7-position.

Caption: Suzuki-Miyaura coupling of this compound.

To a reaction vessel are added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) is then added. The reaction mixture is heated to a temperature typically ranging from 80-120 °C and stirred vigorously. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography[2].

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90 | 100 | [3] |

| 4-Bromoanisole | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90 | 94 | [3] |

| 2-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90 | 80 | [3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 7-amino-1H-indene derivatives. This reaction is crucial for introducing amine functionalities, which are prevalent in many biologically active molecules.

Caption: Buchwald-Hartwig amination of this compound.

In an oven-dried Schlenk tube, this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%) are combined. The tube is sealed, evacuated, and backfilled with an inert gas three times. A base (e.g., NaOtBu, 1.4 equiv.), the desired amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene, 5 mL) are added. The sealed tube is then heated in a preheated oil bath at 100-110 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered through Celite®, and concentrated. The crude product is purified by flash column chromatography[4].

The following data for the amination of 4-bromo-1H-1-tritylpyrazole provides an indication of expected yields.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60 | [5] |

| Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 67 | [5] |

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is used to introduce alkynyl moieties at the C7-position of the indene scaffold.

Caption: Sonogashira coupling of this compound.

In a reaction vessel, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (an amine such as triethylamine) are combined in a suitable solvent. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating. The reaction is typically carried out under an inert atmosphere. After completion, the reaction is worked up by filtration to remove the amine salt, followed by solvent evaporation and purification of the residue by column chromatography[6].

The following table presents yields for the Sonogashira coupling of various bromoarenes, offering a reference for the potential reactivity of this compound.

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 95 | [7] |

| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂/dppf | - | Cs₂CO₃ | Dioxane | 100 | 92 | [8] |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be utilized to introduce alkenyl substituents at the C7-position of the indene core.

Caption: Heck reaction of this compound.

This compound, an alkene (such as an acrylate or styrene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 7-alkenyl-1H-indene derivative.

Other Reactivity

Beyond palladium-catalyzed cross-coupling, the this compound scaffold can undergo other important transformations.

Grignard Reagent Formation and Lithiation

The bromine atom can be converted into a Grignard reagent by treatment with magnesium metal or undergo lithium-halogen exchange with an organolithium reagent. These organometallic intermediates can then react with a variety of electrophiles to introduce a wide range of functional groups.

Caption: Grignard and Lithiation reactions.

Biological Significance of Indene Derivatives

The indene scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a broad range of biological activities. Functionalization of the indene core, including at the 7-position, is a key strategy in the discovery of new therapeutic agents. For instance, various substituted indene derivatives have been investigated as potent inhibitors of tubulin polymerization, showing promise as anti-angiogenic and antitumor agents[9][10]. Additionally, some indigoid derivatives, which contain an indole core structurally related to indene, have shown inhibitory activity against several kinases implicated in Alzheimer's disease, such as CDK1/cyclin B, CK1, and GSK3.

Drug Discovery Workflow

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a highly versatile and synthetically tractable starting material for the development of novel chemical entities. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with the potential for further derivatization through organometallic intermediates, provides access to a vast chemical space. The established biological relevance of the indene core underscores the importance of the this compound scaffold as a key building block for future innovations in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this valuable synthetic intermediate.

References

- 1. Synthesis routes of 7-Bromo-1-indanone [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of Novel Bromoindene Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of novel bromoindene compounds. Bromoindenes represent a class of organic molecules with significant potential in medicinal chemistry and materials science. Their precise structural elucidation is paramount for understanding their chemical reactivity, biological activity, and potential applications. This document outlines the key analytical techniques, presents data in a structured format for easy comparison, and provides detailed experimental protocols and visual workflows to guide researchers in this field.

Core Analytical Techniques for Structural Elucidation

The definitive structural characterization of novel bromoindene compounds relies on a synergistic application of several advanced analytical techniques. These methods provide complementary information, leading to an unambiguous determination of the molecular structure, including connectivity, stereochemistry, and solid-state packing. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules.[2][3] For bromoindene derivatives, ¹H and ¹³C NMR are fundamental for initial structural assessment, while 2D NMR techniques such as COSY, HSQC, and HMBC provide crucial connectivity information to assemble the molecular puzzle.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[4][5] This technique is invaluable for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's properties and for computational modeling studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6][7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For bromoindene compounds, the isotopic pattern of bromine is a key diagnostic feature.[8][9]

Data Presentation: Spectroscopic and Crystallographic Data of a Representative Bromoindene Derivative

To illustrate the application of these techniques, this section presents hypothetical yet representative data for a novel bromoindene compound, 6-bromo-2-methyl-1H-indene .

NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 7.45 | d | 8.0 | 1H |

| 7.30 | d | 1.5 | 1H |

| 7.15 | dd | 8.0, 1.5 | 1H |

| 6.50 | s | - | 1H |

| 3.30 | s | - | 2H |

| 2.10 | s | - | 3H |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C-7a |

| 143.8 | C-3a |

| 135.0 | C-2 |

| 130.5 | C-5 |

| 128.0 | C-6 |

| 125.5 | C-4 |

| 121.0 | C-7 |

| 118.0 | C-3 |

| 35.5 | C-1 |

| 15.0 | -CH₃ |

Mass Spectrometry Data

| Technique | Result | Interpretation |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₀Br: 210.0000; Found: 210.0005 | Confirms the elemental composition. |

| Electron Ionization Mass Spectrometry (EI-MS) | m/z (% relative intensity): 210/212 (98/100, M⁺/M⁺+2), 195/197 (40/42), 131 (85), 115 (60) | The characteristic 1:1 isotopic pattern of bromine is observed for the molecular ion and bromine-containing fragments. |

X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 11.876 |

| β (°) | 105.34 |

| Volume (ų) | 1000.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.395 |

| R-factor (%) | 4.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and structural characterization of novel bromoindene compounds.

Synthesis Protocol: Synthesis of 6-bromo-2-methyl-1H-indene

This protocol describes a general method for the synthesis of a substituted bromoindene.

Materials:

-

2-methyl-1H-indene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (BPO)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1H-indene (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-bromo-2-methyl-1H-indene.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the purified bromoindene compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4 s

-

Relaxation Delay: 2 s

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2 s

X-ray Crystallography Protocol

Crystal Growth:

-

Solvent Selection: Screen for a suitable solvent or solvent system in which the compound has moderate solubility. Common techniques include slow evaporation, vapor diffusion, and solvent layering.[10][11][12][13][14]

-

Crystallization Setup: For slow evaporation, dissolve the compound in a suitable solvent in a small vial, cover it loosely with a cap containing a few holes, and leave it undisturbed. For vapor diffusion, place a concentrated solution of the compound in a small open vial inside a larger sealed vial containing a more volatile solvent in which the compound is less soluble.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a loop and mount them on the goniometer head of the diffractometer.

Data Collection and Structure Refinement:

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution: Solve the crystal structure using direct methods or Patterson methods.

-

Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of the bromoindene compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range.

Electron Ionization Mass Spectrometry (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Magnetic Sector.

-

Data Acquisition: Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.

Visualization of Workflows and Potential Applications

Visual diagrams are crucial for understanding complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow of structural characterization and a conceptual pathway illustrating the potential of bromoindene compounds as enzyme inhibitors.

Experimental Workflow for Structural Characterization

Caption: Experimental workflow for the synthesis and structural characterization of novel bromoindene compounds.

Bromoindene Compounds as Potential Enzyme Inhibitors

Many brominated natural products and synthetic compounds exhibit potent biological activities, including enzyme inhibition.[15][][17][18] The following diagram illustrates a conceptual pathway where a novel bromoindene compound, after structural characterization, is investigated as a potential enzyme inhibitor, a common strategy in drug discovery.[19][20][21][22][23][24][25]

Caption: Conceptual pathway for the development of bromoindene compounds as potential enzyme inhibitors.

This technical guide provides a foundational framework for researchers embarking on the structural characterization of novel bromoindene compounds. By following the outlined protocols and utilizing the provided data as a reference, scientists can confidently elucidate the structures of these promising molecules, paving the way for their further investigation and potential application in various scientific disciplines.

References

- 1. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. anuchem.weebly.com [anuchem.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. unifr.ch [unifr.ch]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 15. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Activation of inhibitors by sortase triggers irreversible modification of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Bromination of 1H-Indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic bromination of 1H-indene, a reaction of significant interest in synthetic organic chemistry. The unique structural characteristics of indene, featuring a cyclopentene ring fused to a benzene ring, result in a nuanced reaction mechanism that deviates from simple alkenes. This document details the mechanistic pathways, stereochemical outcomes, and provides practical experimental protocols for laboratory application.

Core Mechanism: A Tale of Two Intermediates

The electrophilic addition of bromine to the C1-C2 double bond of 1H-indene is not a straightforward process and can yield both syn- and anti-addition products, corresponding to cis-1,2-dibromoindane and trans-1,2-dibromoindane, respectively. The stereochemical outcome is dictated by a competition between two primary mechanistic pathways, influenced heavily by reaction conditions such as solvent polarity and bromine concentration.[1][2]

The reaction initiates with the electrophilic attack of the bromine molecule on the electron-rich double bond of indene. This leads to the formation of an intermediate that can exist as either a bridged bromonium ion or an open carbocation.

-

Pathway A: Anti-Addition via a Bridged Bromonium Ion. In this pathway, a cyclic bromonium ion is formed. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the face opposite to the bulky bromonium bridge, resulting exclusively in the anti-addition product, trans-1,2-dibromoindane. This pathway is favored in polar solvents that can stabilize the bromide nucleophile.[1][3]

-

Pathway B: Syn-Addition via an Indanyl Carbocation. The fusion of the cyclopentene ring to the aromatic system allows for the formation of a relatively stable secondary carbocation at the C2 position, which is stabilized by both allylic and benzylic resonance. This open carbocation lacks the steric hindrance of a bridged ion, allowing the bromide ion to attack from either face. Attack from the same face as the first bromine atom, a process described as a direct syn-collapse of an ion pair, leads to the cis-1,2-dibromoindane.[1][2] This pathway becomes more significant in non-polar solvents and at higher halogen concentrations.[1][2]

The interplay between these two pathways determines the final diastereomeric ratio of the products.

Quantitative Data: Stereochemical Outcomes

The ratio of cis to trans products is highly sensitive to the reaction environment. The following table summarizes the observed diastereomeric ratios under various conditions as reported in the literature.

| Electrophile | Solvent | Halogen Conc. | cis : trans Ratio | Reference |

| Bromine | Carbon Tetrachloride (CCl₄) | - | 1 : 2 | [1] |

| Bromine | Low-polarity solvents | High | Increased cis product | [1][2] |

| Bromine | Methanol (MeOH) | - | 0 : 100 (trans only) | [1][2] |

Note: The formation of only the trans-dibromide in methanol suggests that the polar protic solvent environment strongly favors the bridged bromonium ion pathway and efficient solvation of the bromide ion, promoting a clean anti-addition.

Experimental Protocols

This section provides a detailed methodology for the electrophilic bromination of 1H-indene, adapted from literature procedures.[1] A second protocol for a related substrate, tetrahydro-1H-indene, is also included for reference.[4]

Protocol 1: Electrophilic Bromination of 1H-Indene

Objective: To synthesize a mixture of cis- and trans-1,2-dibromoindane.

Materials:

-

1H-Indene (C₉H₈)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (10 or 25 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indene (0.964 g, 8.3 mmol) in 5 mL of anhydrous carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Prepare a solution of bromine (1.33 g, 8.3 mmol) in 1 mL of carbon tetrachloride.

-

Add the bromine solution dropwise to the stirred indene solution over 10-15 minutes. Maintain the temperature at 0-5 °C. The characteristic red-brown color of bromine should fade as the reaction proceeds.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution to consume any unreacted bromine. The organic layer should become colorless.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is a mixture of cis- and trans-1,2-dibromoindane. The ratio can be determined by ¹H NMR spectroscopy.[1] Further purification can be achieved by column chromatography or recrystallization.

Product Characterization (¹H NMR): The stereochemistry of the products is determined by the three-bond coupling constant (³J) between the protons at C1 and C2.

Protocol 2: Bromination of 3a,4,7,7a-Tetrahydro-1H-indene (Reference)

Objective: To synthesize tetrabromo-octahydroindene isomers via bromination.[4]

Materials:

-

3a,4,7,7a-Tetrahydro-1H-indene (THI, C₉H₁₂)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve THI (1.2 g, 10 mmol) in 15 mL of dichloromethane in a round-bottom flask.

-

Prepare a solution of bromine (3.2 g, 20 mmol) in 5 mL of dichloromethane.

-

Slowly add the bromine solution to the THI solution over a period of 10 minutes at room temperature in the dark.

-

Stir the reaction for an additional 10 minutes after the addition is complete, or until the bromine color is fully consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product mixture by column chromatography on silica gel (eluent: hexane/EtOAc, 10/1) to separate the resulting isomers.[4]

Visualized Experimental Workflow

The general laboratory procedure for the synthesis, workup, and analysis of dibromoindane can be visualized as a logical workflow.

This guide demonstrates that the electrophilic bromination of 1H-indene is a stereochemically sensitive reaction. A thorough understanding of the competing mechanistic pathways is essential for researchers to control the diastereoselectivity of the reaction and synthesize the desired isomer for applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

Regioselectivity in the Synthesis of Bromo-indenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies governing the regioselective synthesis of bromo-indenes. Understanding and controlling the position of bromine substitution on the indene scaffold is critical for the development of novel pharmaceutical agents and functional materials, as the biological activity and chemical reactivity of these compounds are highly dependent on their substitution patterns. This document details the key factors influencing regioselectivity in both electrophilic and radical bromination reactions, summarizes quantitative data, and provides detailed experimental protocols for the synthesis of key bromo-indene isomers.

Introduction to the Indene Scaffold and the Importance of Regioselective Bromination

Indene, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are integral components of various therapeutic agents. Brominated indenes serve as versatile synthetic intermediates, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The precise placement of the bromine atom on the indene ring dictates the subsequent synthetic pathways and ultimately influences the properties of the final product. Therefore, achieving high regioselectivity in the bromination of indene is a paramount objective in synthetic organic chemistry.

The indene ring system presents several potential sites for bromination: the C1, C2, and C3 positions on the five-membered ring, as well as positions on the aromatic ring. The regiochemical outcome of a bromination reaction is determined by a delicate interplay of electronic and steric factors, the nature of the brominating agent, and the reaction conditions. This guide will explore these factors in detail to provide a predictive framework for the synthesis of specific bromo-indene isomers.

Key Brominating Agents and Reaction Mechanisms

The two most common reagents employed for the bromination of indenes are elemental bromine (Br₂) and N-bromosuccinimide (NBS). These reagents can react through distinct mechanisms—electrophilic addition/substitution and free radical substitution—leading to different regiochemical outcomes.

Electrophilic Bromination with Br₂

Elemental bromine typically reacts with alkenes via an electrophilic addition mechanism. In the case of indene, the reaction can proceed through a bromonium ion intermediate. The regioselectivity of the initial attack and the subsequent ring-opening of the bromonium ion by a bromide ion (or other nucleophiles present) determines the final product distribution. In polar solvents, the formation of a benzylic carbocation intermediate can also play a significant role, influencing the regioselectivity.

Radical Bromination with NBS

N-Bromosuccinimide is a versatile reagent that serves as a source of bromine radicals (Br•) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon photochemical initiation. Radical bromination is highly selective for the weakest C-H bond, which in the case of indene and its derivatives, is typically the allylic/benzylic position. This high degree of selectivity makes NBS a crucial tool for the synthesis of specific bromo-indene isomers.

Factors Influencing Regioselectivity

The regioselectivity of indene bromination is a multifactorial phenomenon. The key determinants include:

-

Electronic Effects: The electron density at different positions of the indene ring influences the susceptibility to electrophilic attack. The double bond in the five-membered ring is generally more reactive towards electrophiles than the aromatic ring.

-

Stability of Intermediates: The stability of the resulting carbocation or radical intermediates plays a crucial role in directing the substitution. Benzylic positions (C1) are particularly favored in radical reactions due to the formation of resonance-stabilized radicals.

-

Steric Hindrance: The steric environment around the potential reaction sites can influence the approach of the brominating agent, favoring substitution at less hindered positions.

-

Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts or initiators can significantly alter the reaction mechanism and, consequently, the regioselectivity. For instance, polar solvents can favor ionic pathways, while nonpolar solvents and radical initiators promote radical mechanisms.

-

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on either the five-membered or the six-membered ring can dramatically alter the electronic landscape of the indene molecule, thereby directing the bromination to specific positions.

Data Presentation: Regioselectivity in Indene Bromination

The following tables summarize quantitative data on the regioselectivity of indene bromination under various conditions.

Table 1: Bromination of 5,6-Disubstituted-indan-1-ones with Br₂ [1][2]

| Substituent (R) | Conditions | Product(s) | Yield (%) | Reference |

| OMe | Br₂ in Acetic Acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | [1][2] |

| OMe | Br₂ with KOH, 0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 81 | [1][2] |

| OMe | Br₂ with K₂CO₃, 0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 81 | [1][2] |

| OMe | Br₂ with Cs₂CO₃, 0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 67 | [1][2] |

| OH | Br₂ in Acetic Acid, RT | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | [1][2] |

| OH | Br₂ with KOH, 0 °C | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | [1][2] |

| F | Br₂ in Acetic Acid, RT | 2-Bromo-5,6-difluoroindan-1-one | 65 | [1][2] |

| F | Br₂ with KOH, RT | 2,2-Dibromo-5,6-difluoroindan-1-one | 84 | [1][2] |

| H | Br₂ in Acetic Acid, RT | 2-Bromoindan-1-one | 84 | [1][2] |

| H | Br₂ with KOH, RT | 2,2-Dibromoindan-1-one | 67 | [1][2] |

Note: While these results are for indanones, they provide valuable insights into the directing effects of substituents on the aromatic ring and the reactivity of the five-membered ring.

Table 2: Synthesis of Bromo-indenes and Related Compounds

| Starting Material | Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |

| Tetrahydro-1H-indene | NBS, LiClO₄, Acetic Acid | Room Temperature, 48 h | Dibromodiacetate derivatives | 39 and 37 | [3] |

| Tetrahydro-1H-indene | Br₂ in CH₂Cl₂ | Room Temperature, 10 min | Tetrabromo-octahydroindene isomers | 66 and 28 | [3] |

| Indan-1-one | Br₂ in CCl₄, hv | Room Temperature, 60 min | 2,3-Dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one | Mixture | [4] |

| 2-Methyl indanone | Br₂ in CCl₄, hv | Room Temperature | Tribromo, dibromo, and monobromo derivatives | Mixture | [4] |

| 3-Methyl indanone | Br₂ in CCl₄, hv | Room Temperature | 2,2,3-Tribromo-2,3-dihydro-3-methylinden-1-one and 2-bromo-3-bromomethyl-1H-inden-1-one | Mixture | [4] |

| 4-Nitro indan | Br₂ in CCl₄, hv | Room Temperature | 1,1,3-Tribromo-2,3-dihydro-4-nitro-1H-indene | 90 | [5] |

Experimental Protocols

General Procedure for Photochemical Bromination of Indan-1-one Derivatives[4]

All bromination reactions are carried out in a cylindrical vessel with two necks, fitted with a Dimroth condenser and a dropping funnel. Internal irradiation is provided by a 150 W projector lamp. To a solution of the indan-1-one derivative in carbon tetrachloride (CCl₄), bromine (4 equivalents) is added dropwise at room temperature with continuous irradiation. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or crystallization.

Synthesis of Tetrabromo-octahydroindenes[3]

To a solution of 3a,4,7,7a-tetrahydro-1H-indene (THI, 1.2 g, 10 mmol) in dichloromethane (CH₂Cl₂, 15 mL), a solution of bromine (3.2 g, 20 mmol) in CH₂Cl₂ (5 mL) is added slowly over a period of 10 minutes in the dark at room temperature. After the bromine color disappears (approximately 10 minutes), the solvent is removed under reduced pressure. The crude product, containing two isomers, is purified by column chromatography on silica gel (hexane/EtOAc, 10/1) to afford the individual tetrabromo-octahydroindene isomers.[3]

Bromination of 5,6-Dimethoxyindan-1-one under Acidic Conditions[1][2]

To a solution of 5,6-dimethoxyindan-1-one in acetic acid, a solution of bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The mixture is then poured into water, and the precipitate is collected by filtration, washed with water, and recrystallized from methanol to give 2,4-dibromo-5,6-dimethoxyindan-1-one in 95% yield.[1][2]

Bromination of 5,6-Dimethoxyindan-1-one under Basic Conditions[1][2]

To a solution of 5,6-dimethoxyindan-1-one in a suitable solvent, an aqueous solution of potassium hydroxide (KOH) is added, and the mixture is cooled to 0 °C. A solution of bromine is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred for a short period and then worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-bromo-5,6-dimethoxyindan-1-one in 81% yield.[1][2]

Visualization of Reaction Pathways and Workflows

Caption: Electrophilic bromination of indene pathway.

Caption: Radical bromination of indene pathway.

Caption: General experimental workflow for bromo-indene synthesis.

Conclusion

The regioselective synthesis of bromo-indenes is a crucial aspect of modern organic synthesis, with significant implications for drug discovery and materials science. This guide has outlined the fundamental principles governing the regioselectivity of indene bromination, highlighting the distinct outcomes of electrophilic and radical pathways. By carefully selecting the brominating agent, reaction conditions, and considering the electronic and steric properties of the indene substrate, chemists can achieve a high degree of control over the position of bromination. The provided data and experimental protocols serve as a practical resource for researchers aiming to synthesize specific bromo-indene isomers for their applications. Further research into novel catalytic systems and a deeper understanding of substituent effects will continue to refine our ability to selectively functionalize the versatile indene scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Bromo-1H-indene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indene is a halogenated derivative of indene that holds significant promise as a versatile building block in the synthesis of advanced materials. Its unique chemical structure, featuring a reactive bromine atom on the aromatic ring and a polymerizable double bond in the five-membered ring, makes it a valuable precursor for a range of applications. This technical guide explores the potential applications of this compound in materials science, with a primary focus on its role in the development of metallocene catalysts for olefin polymerization. Additionally, this guide will touch upon its prospective applications in the synthesis of novel organic semiconductors for electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Detailed synthetic protocols, quantitative data, and visual diagrams of key chemical pathways are provided to facilitate further research and development in this area.

Physicochemical Properties of this compound

This compound is a liquid at room temperature with a density of 1.453 g/mL.[1][2] Its molecular formula is C₉H₇Br, and it has a molecular weight of 195.06 g/mol . Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16657-07-1 | |

| Molecular Formula | C₉H₇Br | |

| Molecular Weight | 195.06 g/mol | |

| Appearance | Liquid | [2] |

| Density | 1.453 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.610 | |

| Boiling Point | 257.0±29.0 °C (Predicted) | [2] |

| Flash Point | >110℃ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound Derivatives: A Gateway to Functional Materials

The bromine atom at the 7-position of this compound serves as a versatile chemical handle for introducing a wide array of functional groups through cross-coupling reactions. This functionalization is pivotal for tuning the electronic and steric properties of the resulting molecules, thereby tailoring them for specific applications. The Suzuki-Miyaura and Stille couplings are particularly powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Indenes

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly efficient method for the arylation of this compound. This reaction is instrumental in the synthesis of precursors for ansa-metallocene catalysts, which are used in the production of polyolefins with specific tacticities. Strategically substituted indene derivatives are crucial building blocks for these high-efficiency olefin polymerization catalysts.[3]

A highly efficient ligand-free catalytic system has been reported for the Suzuki coupling of the related compound 4-bromo-2-methyl-1H-indanone with various arylboronic acids.[3] This methodology can be adapted for this compound to produce 7-aryl-1H-indenes, which are direct precursors to the ligands used in metallocene catalysts.

Experimental Protocol: General Procedure for Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar substrate, 4-bromo-2-methyl-1H-indanone, and may require optimization for this compound.[3]

-

Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.005 mol%), and tetrabutylammonium bromide (TBAB) in polyethylene glycol 400 (PEG400) as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 1-2 hours. The reaction can typically be carried out in the air without the need for an inert atmosphere.[3]

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following table summarizes the results from the Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids, demonstrating the high efficiency of this ligand-free protocol.[3] Similar high yields can be anticipated for the coupling of this compound.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-methyl-1H-indanone | 98 |

| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2-methyl-1H-indanone | 97 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-1H-indanone | 95 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-methyl-1H-indanone | 96 |

| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1H-indanone | 99 |

Diagram: Synthetic Pathway to 7-Aryl-1H-indenes via Suzuki Coupling

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 7-Bromo-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] The indene scaffold is a valuable structural motif found in numerous biologically active compounds and is a key building block in medicinal chemistry. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromo-1H-indene with various boronic acids, offering a robust methodology for the synthesis of 7-aryl-1H-indene derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[4][5] The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 7-aryl-1H-indene products.

Experimental Protocol

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides and related heterocyclic compounds.[1][6]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or sealed microwave vial)

-

Magnetic stirrer and heating plate or oil bath

-

Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1][7]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][8] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indene.[1]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) |

| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DMF |

| Temperature | 90 °C | 100 °C | 110 °C |

| Time | 12-24 h | 8-16 h | 6-12 h |

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting and Optimization

-

Low Yield: If low yields are observed, a screening of different palladium catalysts, ligands, bases, and solvent systems may be necessary to identify the optimal conditions for a specific boronic acid partner.[6] The quality of the boronic acid is also crucial, as they can degrade over time.[6]

-

Side Reactions: Potential side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[6] Careful control of the reaction temperature and choice of base can help minimize these undesired pathways.

-

Catalyst Deactivation: Ensure a strictly inert atmosphere is maintained throughout the reaction, as palladium catalysts are sensitive to oxygen.[6]

By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a diverse range of 7-aryl-1H-indene derivatives for various applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Heck Coupling of 7-Bromo-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This methodology is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The indene scaffold is a key structural motif in various biologically active compounds and functional materials. The targeted functionalization of the indene core, particularly at the 7-position, allows for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science.